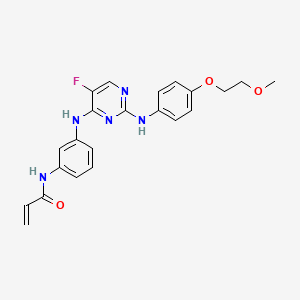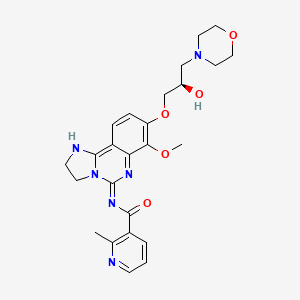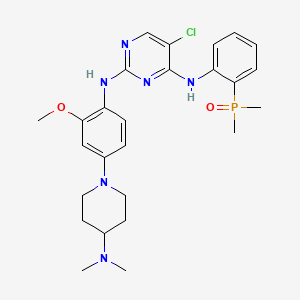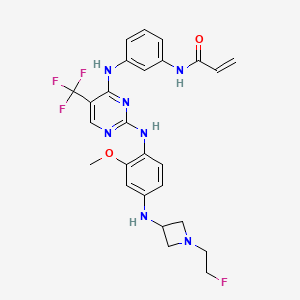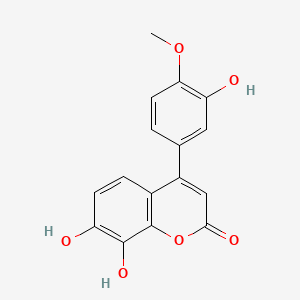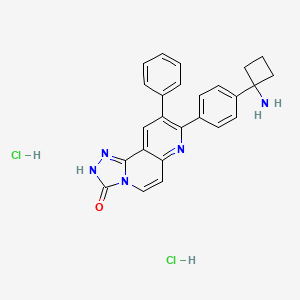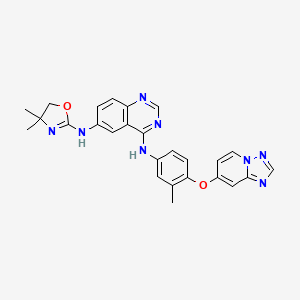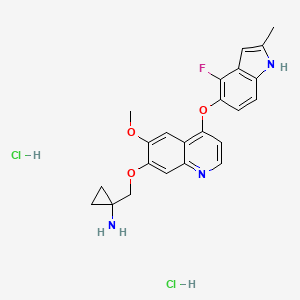
Anlotinib dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anlotinib dihydrochloride is a novel, orally administered tyrosine kinase inhibitor . It targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . It has a broad spectrum of inhibitory effects on tumor angiogenesis and growth .
Molecular Structure Analysis
The molecular structure of Anlotinib dihydrochloride is represented by the formula C23H24Cl2FN3O3 . For more detailed structural information, you may refer to specialized databases or resources.Chemical Reactions Analysis
While specific chemical reactions involving Anlotinib dihydrochloride are not available, it’s known that Anlotinib interacts with multiple receptor tyrosine kinases in the body, inhibiting their activity and thus affecting tumor growth and angiogenesis .Physical And Chemical Properties Analysis
Anlotinib dihydrochloride has a molecular weight of 480.4 g/mol . It’s an oral small molecule inhibitor with inhibitory effects on tumor growth and angiogenesis .科学的研究の応用
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Anlotinib is an anti-angiogenetic multi-targeted tyrosine kinase inhibitor . It has been evaluated for its efficacy and safety in advanced non-small cell lung cancer (aNSCLC) in the real world . The study enrolled patients with aNSCLC receiving anlotinib in two cohorts (treatment naive and previously treated). The results showed promising efficacy of anlotinib monotherapy in the first-line setting . It may be an option for those who are ineligible for chemotherapy .
Combination Therapy in NSCLC
Anlotinib combination therapy in a ≥ second-line setting showed manageable toxicities and encouraging efficacy, indicating a good application prospect . The combination therapy resulted in higher progression-free survival (PFS) and overall survival (OS) compared to the monotherapy group .
Treatment of Soft Tissue Sarcoma (STS)
A randomized phase IIB trial demonstrated that anlotinib significantly prolonged the median PFS in patients with advanced soft tissue sarcoma (STS) .
Treatment of Medullary Thyroid Carcinoma
Anlotinib showed promising efficacy in patients with advanced medullary thyroid carcinoma .
Treatment of Metastatic Renal Cell Carcinoma (mRCC)
Anlotinib also showed promising efficacy in patients with metastatic renal cell carcinoma (mRCC) .
Treatment of Glioblastoma (GBM)
Anlotinib hydrochloride plus temozolomide showed efficacy in patients with recurrent GBM . The study reported the tolerability profile of anlotinib is similar to that of other tyrosine kinase inhibitors that target VEGFR and other tyrosine kinase-mediated pathways .
作用機序
Anlotinib hydrochloride, also known as Anlotinib dihydrochloride, is a novel multi-targeting tyrosine kinase inhibitor that has shown promising results in the treatment of various types of cancer .
Target of Action
Anlotinib primarily targets several key tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . These receptors play crucial roles in cell proliferation, growth, migration, differentiation, and apoptosis .
Mode of Action
Anlotinib inhibits the aforementioned tyrosine kinases, thereby blocking the signaling pathways they mediate . This inhibition disrupts several vital physiological processes, including cell proliferation, growth, migration, differentiation, and apoptosis . As a result, the growth and spread of cancer cells are hindered .
Biochemical Pathways
Anlotinib affects multiple biochemical pathways due to its multi-targeting nature. By inhibiting VEGFR, FGFR, PDGFR, and c-kit, it disrupts the intracellular signaling pathways mediated by these receptors . This disruption leads to the attenuation of tumor cell growth, angiogenesis, and anti-apoptotic effects .
Pharmacokinetics
Anlotinib exhibits a good pharmacokinetic profile with rapid absorption and a long half-life . It undergoes extensive hepatic metabolism, with oxidative metabolism playing a major role in drug clearance . The major metabolic pathways include oxidative deamination to M2, mono-oxidation to M1, and the formation of M30 .
Result of Action
The inhibition of the targeted tyrosine kinases by Anlotinib leads to a decrease in tumor cell growth, angiogenesis, and anti-apoptotic effects . This results in improved progression-free survival (PFS) and overall survival (OS) in patients with advanced non-small-cell lung cancer (NSCLC), despite progression of the cancer after two lines of prior treatments .
Action Environment
The efficacy and safety of Anlotinib can be influenced by various environmental factors. For instance, patients without liver metastases and with better physical status have been shown to have longer progression-free survival (PFS) and overall survival (OS) when treated with Anlotinib . Furthermore, the tolerability profile of Anlotinib is similar to that of other tyrosine kinase inhibitors that target VEGFR and other tyrosine kinase-mediated pathways .
将来の方向性
Anlotinib has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma . Ongoing clinical trials and future research will further explore its potential uses and effectiveness in treating other types of cancer .
特性
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKQNIPIXQZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1360460-82-7 |
Source


|
| Record name | Anlotinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catequentinib Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

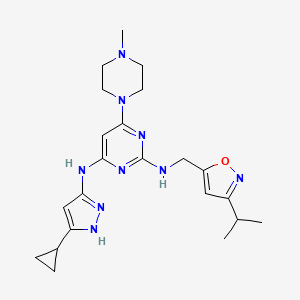
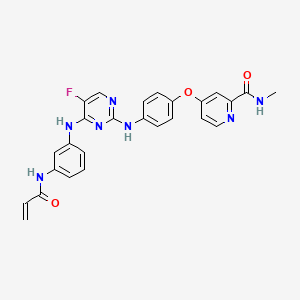
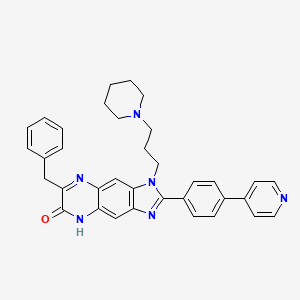
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
